![molecular formula C17H18N6O B2742140 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2097861-98-6](/img/structure/B2742140.png)
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a potential drug target .
- Malaria, caused by Plasmodium strains, remains a global health concern. Compound 13 also exhibited antimalarial activity against Plasmodium berghei-infected mice. It suppressed parasite growth significantly, making it a potential candidate for malaria treatment .
- Rational optimization of compound 13 led to the identification of a highly potent and selective ALK5 inhibitor (12b). ALK5 (TGF-β receptor type I) plays a crucial role in various diseases, including fibrosis and cancer. Compound 13’s oral bioavailability and systemic exposure make it promising for further drug development .
- Compound 13’s structure features a pincer-type ligand with N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. The rotation of the pendant pyridyl arm minimizes steric interactions, while intramolecular hydrogen bonding influences the orientation of C-methyl groups .
- Researchers successfully synthesized compound 13 and verified its structure using elemental microanalysis, FTIR, and 1H NMR techniques. These methods ensure the compound’s identity and purity .
- Given its dual antileishmanial and antimalarial activities, compound 13 holds promise as a pharmacophore for safe and effective drug development. Further studies are needed to explore its full therapeutic potential .
Antileishmanial Activity
Antimalarial Activity
ALK5 Inhibition
Pincer-Type Ligand
Chemical Synthesis
Drug Development Potential
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-15(12(2)23(3)22-11)17(24)21-10-14-16(20-9-8-19-14)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFIERFXGFLRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.